phenanthridine-6-thiol
Overview
Description
5H-phenanthridine-6-thione is a member of phenanthridines.
Scientific Research Applications
Anticancer Agents
- Phenanthridines, including 5H-phenanthridine-6-thione, are significant in medicinal chemistry, particularly in the development of anticancer agents. A study on chirally pure dihydropyrrolo[1,2-f]phenanthridines showed potential anticancer, antioxidant, and DNA cleavage activities. Compound 5g, in particular, exhibited significant anticancer and DNA cleavage activity, identifying it as a promising lead candidate for further cancer research (Azad et al., 2020).
Synthesis Methodologies
- Research has been conducted on synthesizing substituted phenanthridin-6(5H)-ones, which includes 5H-phenanthridine-6-thione. A general and practical route for synthesizing these compounds involves Suzuki cross-coupling reaction followed by KOH-mediated anionic ring closure (Dubost et al., 2010).
- Another synthesis method achieved phenanthridin-6(5H)-ones via copper-catalyzed cyclization of 2-phenylbenzamides. This method is noteworthy for its use of air as the oxidant and different ligands for the transformation (Gui et al., 2013).
Environmental Impact and Metabolism Studies
- The oxidative in vitro metabolism of Phenanthridine by aldehyde oxidase in fish liver was studied, identifying 6(5H)-phenanthridinone as the major metabolite. This study is significant in understanding how environmental pollutants like phenanthridine are metabolized in aquatic life (Salhen, 2014).
Biological Activity and Applications
- Phenanthridine derivatives, including 5H-phenanthridine-6-thione, have been studied for their biological activities, particularly in DNA binding. Their applications as DNA- and RNA-fluorescent markers and their antiparasitic/antitumor properties have been explored (Tumir et al., 2014).
- The study of 6-amino-substituted benzo[c]phenanthridine derivatives revealed a relationship between cytotoxicity and topoisomerase poisoning properties. These compounds were evaluated for their potential as antitumor agents (Janin et al., 1993).
Properties
IUPAC Name |
5H-phenanthridine-6-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NS/c15-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)14-13/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIDEKDUBRWLJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3NC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401998 | |
Record name | phenanthridine-6-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54810-03-6 | |
Record name | 6(5H)-Phenanthridinethione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98857 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | phenanthridine-6-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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